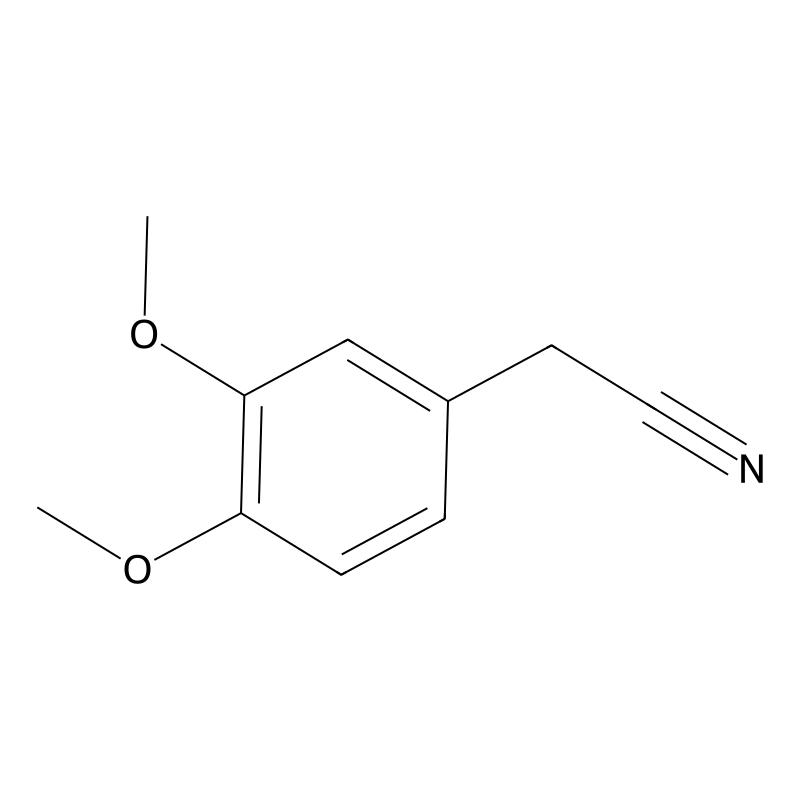3,4-Dimethoxyphenylacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis Precursor
,4-Dimethoxyphenylacetonitrile (also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide) finds use as a precursor in the synthesis of other organic compounds. Scientific literature documents its application in at least two reactions:
- The synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile: This research describes the use of 3,4-dimethoxyphenylacetonitrile as a starting material for the preparation of a specific acrylonitrile compound [].
- The preparation of modified diterpene (±) nimbidiol: In this study, 3,4-dimethoxyphenylacetonitrile plays a role in the preparation of a modified form of the naturally occurring diterpene nimbidiol. The reaction relies on a sulfenium ion mediated process for cyclization [].
3,4-Dimethoxyphenylacetonitrile, also known by its chemical name (3,4-Dimethoxyphenyl)acetonitrile and its CAS number 93-17-4, is a compound characterized by the presence of a phenyl group with two methoxy substituents at the 3 and 4 positions, linked to an acetonitrile functional group. Its molecular formula is C₁₀H₁₁NO₂, and it has a molecular weight of approximately 177.2 g/mol. The compound typically appears as white to yellowish crystalline solids, with a melting point range of 54-57 °C and a boiling point of 171-178 °C at reduced pressure . It is known for its low solubility in water but can dissolve in methanol .
- Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic attack, making it useful in synthetic organic chemistry.
- Aldoxime Formation: Reacting with hydroxylamine can yield aldoximes, which are intermediates in further chemical transformations .
- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids.
These reactions highlight its versatility in synthetic applications.
Research indicates that 3,4-Dimethoxyphenylacetonitrile exhibits notable biological activities. In animal studies, it has been shown to cause somnolence and analgesia at lethal doses . Additionally, it may induce irritation and cyanosis upon exposure, indicating potential toxicity through ingestion or skin absorption. Its biological effects suggest that it could be explored for pharmacological applications, particularly in the development of analgesic agents.
The synthesis of 3,4-Dimethoxyphenylacetonitrile can be accomplished through several methods:
- Decarboxylation: Starting from a precursor such as 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, this method involves decarboxylation in an aqueous solution to yield 3,4-dimethoxyphenylacetaldehyde.
- Aldoxime Reaction: The aldehyde is then treated with sodium bicarbonate and hydroxylamine hydrochloride to form the corresponding aldoxime.
- Dehydration: Finally, the aldoxime undergoes dehydration in the presence of a phase-transfer catalyst to produce 3,4-Dimethoxyphenylacetonitrile .
This three-step process is efficient and suitable for industrial-scale production due to its relatively simple reaction conditions.
3,4-Dimethoxyphenylacetonitrile finds utility in various fields:
- Synthesis of Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including muscle relaxants like papaverine and other therapeutic agents .
- Chemical Research: The compound is utilized in organic synthesis for creating more complex molecules through various reaction pathways.
- Analytical Chemistry: It can be employed as a reference standard or impurity marker in analytical methods.
Studies on the interactions of 3,4-Dimethoxyphenylacetonitrile with biological systems reveal that it may affect neurotransmitter pathways due to its analgesic properties. Research indicates potential interactions with central nervous system receptors that could lead to sedative effects . Furthermore, toxicity assessments highlight the need for careful handling due to harmful effects upon exposure.
Several compounds share structural similarities with 3,4-Dimethoxyphenylacetonitrile. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Veratryl Acetonitrile | 93-17-5 | Similar structure; used in similar synthetic applications. |
| Homoveratrylamine | 94-07-5 | Contains similar methoxy groups; potential neuroactive properties. |
| 3-Methoxyphenylacetonitrile | 93-16-6 | Lacks one methoxy group; different pharmacological profile. |
| 4-Methoxyphenylacetonitrile | 93-18-5 | Similar structure but different substitution pattern; varies in reactivity. |
The uniqueness of 3,4-Dimethoxyphenylacetonitrile lies in its specific positioning of methoxy groups which influences its reactivity and biological activity compared to these similar compounds.
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
H301 (47.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (52.17%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








